N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

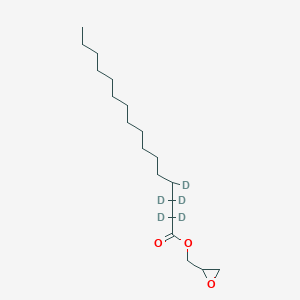

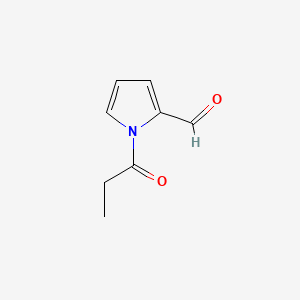

“N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” is a biochemical compound used for proteomics research . It is also known as "(2-Hydroxy-1-methylethyl)-carbamic Acid 1,1-Dimethylethyl Ester" . The molecular formula is C8H17NO3 .

Synthesis Analysis

The synthesis of “this compound” involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H17NO3 .Chemical Reactions Analysis

The chemical reactions involving “this compound” include the deprotection of the N-Boc group. This process can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 175.23 . It is an off-white compound with a pKa value of 12.11±0.46 (Predicted) .Scientific Research Applications

Synthesis and Polymerization Applications

Synthesis and Properties of Amino Acid-Based Polyacetylenes Amino acid-derived acetylene monomers like N-(tert-butoxycarbonyl)-l-alanine propargyl ester were synthesized and polymerized, resulting in polymers with significant specific rotations and CD signals, indicating a helical conformation. This research highlights the potential of using N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 derivatives in the synthesis of polymers with unique properties and structures (Gao, Sanda, & Masuda, 2003).

Synthesis and Chiroptical Properties of Amino Acid-derived Poly(methylpropargyl ester)s Chiral methylpropargyl ester monomers containing amino acid moieties, including derivatives of N-(tert-butoxycarbonyl)- l-alanine, were synthesized and polymerized to form polymers with significant molecular weights. These polymers demonstrated solubility in various solvents and exhibited helical structures with varying degrees of tightness based on the solvent used (Qu, Sanda, & Masuda, 2009).

Photophysical Properties and Fluorescent Probes

Synthesis and Photophysical Properties of 3-[2-(pyridyl)benzoxazol-5-yl]-l-alanine Derivatives The synthesis of N-(tert-butyloxycarbonyl)-3-[2-(pyridyl)benzoxazol-5-yl]-l-alanine methyl ester derivatives was carried out, resulting in compounds with fluorescence properties. The emission band position and fluorescence quantum yield were influenced by solvent polarity, indicating these compounds' potential as fluorescent probes in scientific research (Guzow et al., 2002).

New Fluorescent Probes Based on 3-(2-Benzoxazol-5-yl)alanine Skeleton N-(tert-butoxycarbonyl)-3-(benzoxazol-5-yl)alanine methyl ester derivatives were synthesized and analyzed for their photophysical properties. These compounds exhibited high molar absorption coefficient values and fluorescence quantum yields, making them efficient fluorescent probes. Their emission bands were influenced by solvent polarity, and they have potential applications as chemosensors for metal ions or protons (Guzow, Szmigiel, Wróblewski, Milewska, Karolczak, & Wiczk, 2007).

Mechanism of Action

Future Directions

The future directions in the research of “N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” could involve the development of new strategies for the deprotection of the N-Boc group . This could lead to the production of various N-Boc protected compounds which could be used in the separation of the trivalent minor actinides from the lanthanides .

properties

IUPAC Name |

tert-butyl N-[1-(trideuteriomethoxy)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/i5D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGZQPBXNUSHSW-VPYROQPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC(C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.